Hexapeptide-10 (CAS: 146439-94-3), commonly referred to by its sequence SIKVAV or the trade name Serilesine, is a synthetic hexapeptide derived from the α1-chain of laminin. In industrial and laboratory procurement, it is primarily selected for its potent ability to promote cell adhesion, migration, and functional differentiation. Unlike full-length extracellular matrix (ECM) proteins, which are highly unstable and difficult to scale, Hexapeptide-10 offers a highly stable, processable, and easily grafted alternative for biomaterial functionalization and advanced cosmeceutical formulations [1]. Its primary mechanism involves binding to specific cellular integrins (such as α6-integrin) to stimulate the synthesis of laminin-5, making it a critical raw material for dermal-epidermal junction (DEJ) restructuring and targeted tissue engineering [2].
Substituting Hexapeptide-10 with more generic cell-adhesion peptides or common anti-aging compounds often results in functional failure in downstream applications. For instance, while ubiquitous RGD (Arginine-Glycine-Aspartic Acid) peptides successfully promote basic cell attachment, they fail to induce the specific neurite outgrowth, endothelial tubulogenesis, or myoblast differentiation required in advanced tissue engineering, and can even inhibit key differentiation markers [1]. In the cosmeceutical sector, substituting Hexapeptide-10 with widely used alternatives like Acetyl Hexapeptide-8 (Argireline) fundamentally alters the product's value proposition; Argireline acts solely as a topical muscle relaxant via neurotransmitter inhibition, entirely lacking Hexapeptide-10's capacity to physically redensify the dermal-epidermal junction through de novo laminin-5 and integrin synthesis [2]. Furthermore, attempting to use full-length native laminin introduces severe stability, cost, and immunogenicity bottlenecks that the synthetic hexapeptide bypasses [3].
When functionalizing Poly-L-lactide (PLLA) films for tissue engineering, Hexapeptide-10 (SIKVAV) demonstrates significantly higher reaction efficiency compared to standard RGD peptides. X-ray photoelectron spectroscopy (XPS) analysis of nitrogen incorporation reveals a 5.6% grafting efficiency for SIKVAV, compared to only 1.5% for RGD under identical conditions [1].
| Evidence Dimension | Peptide grafting efficiency (nitrogen incorporation) |
| Target Compound Data | 5.6% efficiency (SIKVAV) |
| Comparator Or Baseline | 1.5% efficiency (RGD peptide) |
| Quantified Difference | 3.7-fold higher grafting efficiency |
| Conditions | Surface modification of PLLA films |
Higher grafting efficiency reduces peptide waste and lowers the cost of manufacturing functionalized biomaterials at scale.
While generic RGD peptides are commonly procured for cell adhesion, they often fail to induce functional tissue differentiation and can even inhibit it. In myoblast culture models, Hexapeptide-10 (SIKVAV) strongly upregulates myogenin expression (a key differentiation marker) after 48 to 72 hours, whereas RGD peptides actively inhibit myogenin expression [1].
| Evidence Dimension | Myogenin expression (differentiation marker) |
| Target Compound Data | Strong active upregulation at 48-72 hours |
| Comparator Or Baseline | RGD peptide (strong inhibition of expression) |
| Quantified Difference | Complete reversal from inhibition (RGD) to active upregulation (SIKVAV) |
| Conditions | C2C12 myoblast culture on peptide-grafted PLLA |
Essential for buyers engineering functional tissues (muscle, nerve, endothelium) where simple cell attachment is insufficient for therapeutic success.
In models of impaired healing, such as diabetic wounds, Hexapeptide-10 (SIKVAV) actively drives tissue repair where baseline treatments fail. SIKVAV-modified chitosan hydrogels significantly upregulate the TGF-β1/Smad3 signaling pathway, leading to a marked, statistically significant acceleration in keratinocyte proliferation (measured via K6 expression) and collagen synthesis compared to unmodified chitosan hydrogels alone[1].
| Evidence Dimension | Keratinocyte proliferation (K6 optical density) |
| Target Compound Data | Accelerated closure with high K6 expression |
| Comparator Or Baseline | Unmodified chitosan hydrogel (delayed closure, low K6) |
| Quantified Difference | Statistically significant increase in K6 expression at days 5, 7, and 14 |
| Conditions | In vivo diabetic mouse skin wound model |
Justifies the procurement of Hexapeptide-10 as a functional API for advanced medical devices and hydrogels targeting chronic, hard-to-heal wounds.
In the procurement of anti-aging peptides, Hexapeptide-10 offers a distinct mechanism from common alternatives like Acetyl Hexapeptide-8 (Argireline). While Argireline merely inhibits acetylcholine release to temporarily reduce expression wrinkles, Hexapeptide-10 structurally restores the Dermal-Epidermal Junction (DEJ) by actively stimulating the synthesis of laminin-5 and α6-integrin [1].
| Evidence Dimension | Primary mechanism of action |
| Target Compound Data | Stimulates Laminin-5 and α6-integrin synthesis (structural restoration) |
| Comparator Or Baseline | Acetyl Hexapeptide-8 (neurotransmitter inhibition only) |
| Quantified Difference | Structural ECM synthesis vs. transient muscular relaxation |
| Conditions | Topical cosmeceutical formulations |
Enables formulators to create products that address intrinsic skin sagging and structural aging, rather than just superficial expression lines.
Due to its 3.7-fold higher grafting efficiency and its ability to upregulate myogenin expression, Hexapeptide-10 is a highly suitable peptide for functionalizing PLLA and PEGDA scaffolds. It is specifically procured when the engineering goal requires active neurite outgrowth or myoblast differentiation, rather than the simple cell adhesion provided by RGD peptides [1].
Hexapeptide-10 is integrated into chitosan and dextran hydrogels to treat impaired healing environments. By significantly upregulating the TGF-β1/Smad3 pathway and accelerating keratinocyte proliferation, it is a highly effective choice for medical devices targeting diabetic foot ulcers and severe post-surgical wounds [2].
In the premium cosmeceutical sector, Hexapeptide-10 is selected to formulate dermal redensifying creams and serums. Unlike Botox-mimicking peptides that only target expression lines, Hexapeptide-10 is used to actively combat intrinsic skin sagging by restoring the structural integrity of the dermal-epidermal junction through laminin-5 synthesis [3].